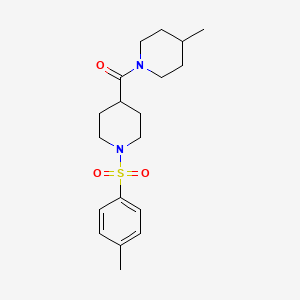

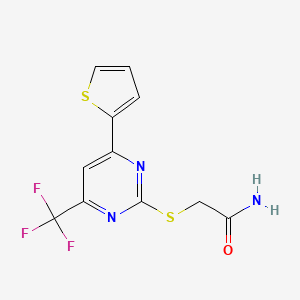

5-(呋喃-2-基)-N-((2-羟基-1,2,3,4-四氢萘环-2-基)甲基)异恶唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of furanyl derivatives has been explored in various contexts, as seen in the provided papers. In one study, furanyl and pyranyl derivatives of triazeno compounds were synthesized through the reaction of silylated triazeno compounds with chlorinated furan and pyran, respectively . Another research effort focused on the synthesis of novel oxazole derivatives containing a furanyl moiety. This process involved a Claisen-Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and a subsequent Mannich reaction . Additionally, the synthesis of furan carbohydrazides and their recyclization in methanol to yield methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates was reported, with the structures confirmed by various spectroscopic methods .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using different spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C-NMR), and mass spectrometry were employed to confirm the chemical structures of the synthesized furanyl derivatives . The structural elucidation of the compounds is crucial for understanding their potential biological activities and interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of furanyl derivatives are multi-step and involve key reactions such as Claisen-Schmidt condensation, cyclization, and Mannich reactions . The recyclization of furan carbohydrazides under the action of methanol to form pyrazole carboxylates is another example of the chemical transformations that furanyl compounds can undergo . These reactions are significant as they provide a pathway to modify the chemical structure and potentially alter the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of furanyl derivatives are influenced by their molecular structure. For instance, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters resulted in biobased furan polyesters with specific molecular weights and physical properties . The number of methylene units in the dicarboxylic segments was found to affect the properties of the furan polyesters, demonstrating the importance of structural components in determining the characteristics of furanyl-based materials .

Antileukemic and Pharmacological Activities

The furanyl and pyranyl derivatives synthesized in one study were tested for antileukemic activity, with the results compared to those of ribosyl derivatives . In another study, the synthesized oxazole derivatives with furanyl moieties were evaluated for antidepressant and antianxiety activities, showing significant effects in behavioral tests . The analgesic activity of furan carbohydrazide derivatives was also investigated, highlighting the potential therapeutic applications of these compounds .

科学研究应用

合成和反应性

对具有呋喃和萘成分的化合物(比如您感兴趣的化合物)的研究通常侧重于它们的合成和化学性质。例如,Aleksandrov 等人(2017 年)详细介绍了 2-(呋喃-2-基)苯并[e][1,3]苯并噻唑的合成和反应性,探讨了亲电取代反应,如硝化、溴化、甲酰化和酰化。本研究重点介绍了涉及呋喃衍生物的复杂化学转化的潜力,这可能与所讨论的化合物相关 (Aleksandrov & El’chaninov, 2017)。

抗原生动物剂

Ismail 等人(2004 年)的另一项研究合成了相关化合物 2-[5-(4-氨基苯基)-呋喃-2-基]-5,6,7,8-四氢-咪唑并[1,2-a]吡啶-6-甲酰胺,显示出有效的抗原生动物活性。这证明了呋喃-萘衍生物在开发新的治疗剂中的生物活性潜力 (Ismail 等人,2004)。

分析和光谱研究

Patel(2020 年)对含有呋喃环的有机配体进行了分析和光谱研究,指出了这些化合物在配位化学中的重要性及其在抗菌活性中的潜在应用。这表明呋喃衍生物在合成具有特定性质和应用的化合物中的重要性 (Patel,2020)。

抗菌活性

Rani 等人(2012 年)探讨了含有呋喃-2-基的吡唑啉衍生物的合成和体外抗菌活性。他们发现,其中一些化合物表现出有希望的抗菌活性,指出了含呋喃分子的治疗潜力,可用于对抗细菌感染 (Rani、Yusuf 和 Khan,2012)。

光致变色和亲电取代

Aiken 等人(2014 年)研究了萘呋喃的光致变色特性,证明了呋喃衍生物独特的光响应行为。这项研究为使用此类化合物开发用于光学应用的新材料开辟了可能性 (Aiken 等人,2014)。

属性

IUPAC Name |

5-(furan-2-yl)-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c22-18(15-10-17(25-21-15)16-6-3-9-24-16)20-12-19(23)8-7-13-4-1-2-5-14(13)11-19/h1-6,9-10,23H,7-8,11-12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPZGNWKWOWCHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC2=CC=CC=C21)(CNC(=O)C3=NOC(=C3)C4=CC=CO4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(furan-2-yl)-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)isoxazole-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2525765.png)

![8-[(3,5-Dimethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2525769.png)

![4-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2525772.png)

![N-(2,4-Dimethoxyphenyl)-4-[(4-oxoquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2525773.png)

![N-(3,4-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2525774.png)

![N-(5-((2-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2525781.png)